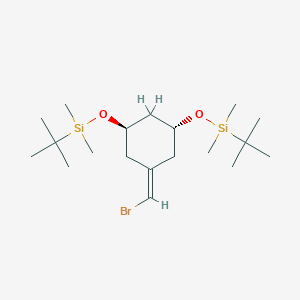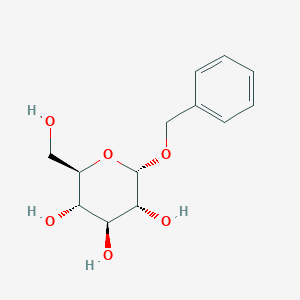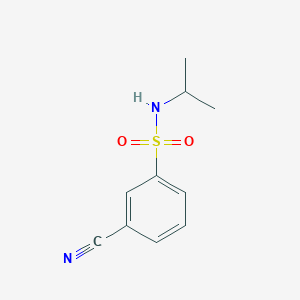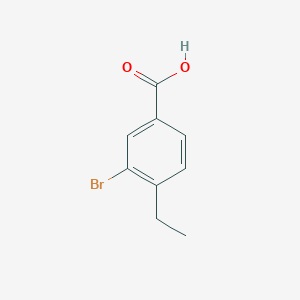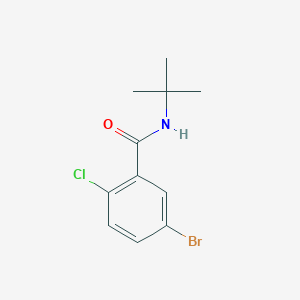
2-チアゾールエタノール
概要
説明
2-Thiazoleethanol is an organic compound characterized by a five-membered thiazole ring, which includes a sulfur atom and a nitrogen atom at positions 1 and 3, respectively. This compound is known for its diverse biological activities and is used in various scientific research and industrial applications .
科学的研究の応用
2-Thiazoleethanol has a wide range of applications in scientific research, including:
作用機序
Target of Action
The primary target of 2-Thiazoleethanol, also known as 5-(2-hydroxyethyl)-4-methylthiazole, is the enzyme Hydroxyethylthiazole kinase . This enzyme is found in organisms like Bacillus subtilis . The role of this enzyme is to catalyze the phosphorylation of hydroxyethylthiazole, a critical step in the biosynthesis of thiamine (Vitamin B1) .
Mode of Action
It is known to interact with its target, hydroxyethylthiazole kinase This interaction likely involves the compound binding to the active site of the enzyme, thereby influencing its activity
Biochemical Pathways
2-Thiazoleethanol is involved in the biosynthesis of thiamine, a water-soluble vitamin essential for carbohydrate metabolism and normal functioning of the nervous system . Thiamine is synthesized via the coupling of thiazole and pyrimidine precursors . Therefore, any compound like 2-Thiazoleethanol that affects the activity of Hydroxyethylthiazole kinase could potentially influence these biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 2-Thiazoleethanol’s action are likely related to its role in thiamine biosynthesis. By influencing the activity of Hydroxyethylthiazole kinase, 2-Thiazoleethanol could potentially affect the levels of thiamine in the body. Given the critical role of thiamine in carbohydrate metabolism and nervous system function , changes in its biosynthesis could have significant physiological effects.
Action Environment
The action, efficacy, and stability of 2-Thiazoleethanol could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with Hydroxyethylthiazole kinase . Additionally, the presence of other molecules could potentially influence the compound’s efficacy by competing for binding sites or altering the conformation of its target enzyme .
生化学分析
Biochemical Properties
2-Thiazoleethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-Thiazoleethanol and these enzymes can lead to the formation of hydroxylated metabolites, which are more water-soluble and can be easily excreted from the body . Additionally, 2-Thiazoleethanol can act as a ligand for certain receptors, influencing their activity and modulating biochemical pathways.
Cellular Effects
2-Thiazoleethanol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Thiazoleethanol can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-Thiazoleethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Thiazoleethanol can bind to specific sites on enzymes or receptors, altering their conformation and activity . This binding can result in the inhibition or activation of enzymatic reactions, leading to changes in the levels of substrates and products. Additionally, 2-Thiazoleethanol can modulate gene expression by interacting with transcription factors or other regulatory proteins, influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiazoleethanol can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Thiazoleethanol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2-Thiazoleethanol can lead to changes in cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Thiazoleethanol vary with different dosages in animal models. At low doses, 2-Thiazoleethanol can have beneficial effects, such as promoting cell growth and differentiation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant effects are observed. It is important to carefully monitor and control the dosage of 2-Thiazoleethanol in animal studies to avoid potential toxicity.
Metabolic Pathways
2-Thiazoleethanol is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, 2-Thiazoleethanol undergoes oxidation, reduction, or hydrolysis to form more polar metabolites . These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or sulfate, to form even more water-soluble compounds that can be excreted from the body. Enzymes such as cytochrome P450 and transferases play a key role in these metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Thiazoleethanol within cells and tissues involve various transporters and binding proteins. 2-Thiazoleethanol can be transported across cell membranes by specific transporters, such as solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Thiazoleethanol within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to proteins.
Subcellular Localization
The subcellular localization of 2-Thiazoleethanol can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Thiazoleethanol can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it can interact with transcription factors and modulate gene expression.
準備方法
Synthetic Routes and Reaction Conditions: 2-Thiazoleethanol can be synthesized through several methods. One common method involves the reaction of 3-acetylpropyl alcohol with thiourea in a solvent under acidic conditions at temperatures ranging from 78 to 100°C for 3 to 8 hours. The reaction mixture is then treated with an alkali solution to adjust the pH, followed by extraction with ethyl ether and subsequent distillation .
Industrial Production Methods: Industrial production of 2-Thiazoleethanol often involves similar synthetic routes but on a larger scale. The process typically includes the use of readily available raw materials, low production costs, and mild reaction conditions to achieve high yields .
化学反応の分析
Types of Reactions: 2-Thiazoleethanol undergoes various chemical reactions, including:
Esterification: Reacts with acyl chlorides to form esters, which are explored for their potential as flavor compounds.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions due to its aromaticity and reactive positions.
Common Reagents and Conditions:
Esterification: Acyl chlorides such as 4-ethyloctanoyl chloride are commonly used in esterification reactions with 2-Thiazoleethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Major Products:
類似化合物との比較
2-Thiazoleethanol can be compared with other similar compounds, such as:
4-Methyl-5-thiazoleethanol: Similar in structure but with a methyl group at position 4, this compound is used in flavor synthesis and has similar biological activities.
2-Furanmethanethiol: Another sulfur-containing compound used in flavor synthesis, it differs in the heterocyclic ring structure but shares similar applications.
Uniqueness: 2-Thiazoleethanol’s unique combination of a thiazole ring with an ethanol group provides it with distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
2-(1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUBIQKQNBKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434420 | |
| Record name | 2-THIAZOLEETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89323-88-6 | |
| Record name | 2-THIAZOLEETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





